molecular formula C16H15BrN2O6 B14505859 3'-O-Benzoyl-5-bromo-2'-deoxyuridine CAS No. 63660-20-8

3'-O-Benzoyl-5-bromo-2'-deoxyuridine

Cat. No.: B14505859
CAS No.: 63660-20-8
M. Wt: 411.20 g/mol
InChI Key: QZBDXUVERDQSEC-YNEHKIRRSA-N
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Description

3’-O-Benzoyl-5-bromo-2’-deoxyuridine is a synthetic nucleoside analogue with a chemical structure similar to thymidine. This compound is often used in scientific research, particularly in studies involving DNA synthesis and cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-Benzoyl-5-bromo-2’-deoxyuridine typically involves the bromination of 2’-deoxyuridine followed by benzoylation. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The benzoylation step involves the reaction of the brominated product with benzoyl chloride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production methods for 3’-O-Benzoyl-5-bromo-2’-deoxyuridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3’-O-Benzoyl-5-bromo-2’-deoxyuridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3’-O-Benzoyl-5-bromo-2’-deoxyuridine is widely used in scientific research:

Mechanism of Action

3’-O-Benzoyl-5-bromo-2’-deoxyuridine exerts its effects by incorporating into DNA during the S phase of the cell cycle, replacing thymidine. This incorporation can cause mutations and disrupt DNA synthesis, making it useful for studying cell proliferation and as a potential cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-O-Benzoyl-5-bromo-2’-deoxyuridine is unique due to its dual modifications (bromine and benzoyl groups), which enhance its utility in specific research applications, particularly in studying DNA synthesis and cell proliferation .

Properties

CAS No.

63660-20-8

Molecular Formula

C16H15BrN2O6

Molecular Weight

411.20 g/mol

IUPAC Name

[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate

InChI

InChI=1S/C16H15BrN2O6/c17-10-7-19(16(23)18-14(10)21)13-6-11(12(8-20)24-13)25-15(22)9-4-2-1-3-5-9/h1-5,7,11-13,20H,6,8H2,(H,18,21,23)/t11-,12+,13+/m0/s1

InChI Key

QZBDXUVERDQSEC-YNEHKIRRSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)OC(=O)C3=CC=CC=C3

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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